molecular formula C17H12O3 B5784783 2-hydroxy-3-(4-methylphenyl)naphthoquinone

2-hydroxy-3-(4-methylphenyl)naphthoquinone

Cat. No. B5784783
M. Wt: 264.27 g/mol
InChI Key: UAJLTTZJLXYUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-(4-methylphenyl)naphthoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in the roots of the medicinal plant Plumbago zeylanica. It has been used in traditional medicine for centuries due to its anti-inflammatory, anticancer, and antimicrobial properties. In recent years, plumbagin has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

The anticancer activity of 2-hydroxy-3-(4-methylphenyl)naphthoquinone is attributed to its ability to generate reactive oxygen species (ROS) in cancer cells. This leads to oxidative stress, DNA damage, and ultimately cell death. Plumbagin also inhibits the activity of various enzymes and transcription factors involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
Plumbagin has been found to have multiple biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been shown to modulate the immune system and improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-3-(4-methylphenyl)naphthoquinone in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for developing anticancer drugs with minimal side effects. However, 2-hydroxy-3-(4-methylphenyl)naphthoquinone is relatively unstable and can undergo oxidation and degradation in the presence of air and light. This can limit its use in certain experimental conditions.

Future Directions

1. Development of 2-hydroxy-3-(4-methylphenyl)naphthoquinone-based anticancer drugs with improved stability and efficacy.
2. Investigation of the mechanisms underlying 2-hydroxy-3-(4-methylphenyl)naphthoquinone's anti-inflammatory and antimicrobial activities.
3. Evaluation of the potential of 2-hydroxy-3-(4-methylphenyl)naphthoquinone as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
4. Exploration of the synergistic effects of 2-hydroxy-3-(4-methylphenyl)naphthoquinone with other natural compounds or chemotherapeutic agents.
5. Development of novel delivery systems for 2-hydroxy-3-(4-methylphenyl)naphthoquinone to improve its bioavailability and target specificity.

Synthesis Methods

Plumbagin can be synthesized from 2-hydroxy-1,4-naphthoquinone and p-toluidine in the presence of a catalyst. The reaction involves the condensation of the two compounds and subsequent reduction to form 2-hydroxy-3-(4-methylphenyl)naphthoquinone.

Scientific Research Applications

Plumbagin has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, colon, and prostate cancer. Plumbagin has also been found to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways involved in cancer progression.

properties

IUPAC Name

4-hydroxy-3-(4-methylphenyl)naphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-10-6-8-11(9-7-10)14-15(18)12-4-2-3-5-13(12)16(19)17(14)20/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJLTTZJLXYUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-(4-methylphenyl)naphthoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.